molecular formula C12H13F3N2O4S B4025054 1-(2-Nitrophenyl)sulfonyl-3-(trifluoromethyl)piperidine

1-(2-Nitrophenyl)sulfonyl-3-(trifluoromethyl)piperidine

Cat. No.: B4025054
M. Wt: 338.30 g/mol
InChI Key: JFLLFVAEUVXDLN-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)sulfonyl-3-(trifluoromethyl)piperidine is a complex organic compound characterized by the presence of a nitrophenyl group, a sulfonyl group, and a trifluoromethyl group attached to a piperidine ring

Mechanism of Action

Action Environment

The action, efficacy, and stability of 1-[(2-nitrophenyl)sulfonyl]-3-(trifluoromethyl)piperidine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other interacting molecules, and the specific cellular context in which the compound is active .

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available resources. It’s important to handle all chemical compounds with appropriate safety measures .

Preparation Methods

One common synthetic route involves the use of radical trifluoromethylation, which has been extensively studied for its efficiency in introducing trifluoromethyl groups into organic molecules . The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity.

Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure consistent quality and cost-effectiveness. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis of 1-(2-Nitrophenyl)sulfonyl-3-(trifluoromethyl)piperidine.

Chemical Reactions Analysis

1-(2-Nitrophenyl)sulfonyl-3-(trifluoromethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-(2-Nitrophenyl)sulfonyl-3-(trifluoromethyl)piperidine has several scientific research applications:

Comparison with Similar Compounds

1-(2-Nitrophenyl)sulfonyl-3-(trifluoromethyl)piperidine can be compared with other similar compounds, such as:

    1-(2-Nitrophenyl)sulfonyl-3-methylpiperidine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    1-(2-Nitrophenyl)sulfonyl-3-(trifluoromethyl)azetidine: Contains a smaller ring structure, which can affect its stability and reactivity.

    1-(2-Nitrophenyl)sulfonyl-3-(trifluoromethyl)pyrrolidine: Similar structure but with a different ring size, leading to variations in its chemical behavior and applications.

The presence of the trifluoromethyl group in this compound makes it unique, as this group significantly enhances the compound’s chemical stability and biological activity compared to its analogs .

Properties

IUPAC Name

1-(2-nitrophenyl)sulfonyl-3-(trifluoromethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O4S/c13-12(14,15)9-4-3-7-16(8-9)22(20,21)11-6-2-1-5-10(11)17(18)19/h1-2,5-6,9H,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLLFVAEUVXDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001332553
Record name 1-(2-nitrophenyl)sulfonyl-3-(trifluoromethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201519
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

301858-61-7
Record name 1-(2-nitrophenyl)sulfonyl-3-(trifluoromethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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